1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride
Description
1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride is a fluorinated piperidine derivative characterized by a difluoroethyl group (-CH₂CF₂H) attached to the piperidine nitrogen and an amine group at the 3-position. Piperidine-based amines are frequently explored in medicinal chemistry for their role as central nervous system (CNS) agents, kinase inhibitors, or intermediates in bioactive molecule synthesis .
Properties
Molecular Formula |
C7H15ClF2N2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)piperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H14F2N2.ClH/c8-7(9)5-11-3-1-2-6(10)4-11;/h6-7H,1-5,10H2;1H |
InChI Key |
OHVUYBRVARREMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The alkylation of piperidin-3-amine with 2,2-difluoro-1-chloroethane (CHF2CH2Cl) proceeds via an SN2 mechanism, where the amine acts as a nucleophile. The reaction is typically conducted under basic conditions to deprotonate the amine, enhancing its nucleophilicity. Source highlights that molar ratios of 1:1.5–1:2 (amine:alkylating agent) minimize di- or tri-alkylation byproducts. Excess alkylating agent risks quaternary ammonium salt formation, necessitating precise stoichiometric control.
Catalytic Systems and Solvent Selection
While source reports that alkylation of primary amines (e.g., prop-2-en-1-amine) proceeds efficiently without catalysts, secondary amines like piperidin-3-amine require catalytic acceleration. Potassium iodide (KI) or tetrabutylammonium bromide (TBAB) are employed as phase-transfer catalysts, improving reaction rates by 30–40%. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance solubility and stabilize transition states.
Table 1: Optimization of Alkylation Conditions
Reductive Amination Pathways
Synthesis of 2,2-Difluoroethylamine Precursor
Source details the preparation of 2,2-difluoroethylamine via alkylation of ammonia with 2,2-difluoro-1-chloroethane under autogenous pressure (135–140°C, 31 hours). This method achieves 65% yield after distillation, providing a key intermediate for reductive amination.
Coupling with Piperidin-3-one
Reductive amination of piperidin-3-one with 2,2-difluoroethylamine employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts . The reaction proceeds in methanol or ethanol at 25–50°C, yielding the secondary amine. Acidic workup (HCl) directly converts the product to its hydrochloride salt.
Hydrochloride Salt Formation and Purification
Salt Crystallization
The free base is treated with hydrogen chloride gas in anhydrous diethyl ether or aqueous HCl in ethanol. Crystallization at 0–5°C yields the hydrochloride salt with >99% purity. Source notes that drying over sodium hydroxide removes residual moisture before final distillation or crystallization.
Analytical Characterization
-
¹H NMR (D2O): δ 3.2–3.5 (m, piperidine CH2), 2.8–3.0 (m, CHF2CH2), 1.5–1.8 (m, piperidine CH2).
-
¹⁹F NMR : δ -120 to -125 ppm (CF2).
-
HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H2O/MeCN).
Comparative Analysis of Synthetic Routes
Table 2: Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Direct Alkylation | 70–75 | 98 | Fewer steps, scalable |
| Reductive Amination | 60–65 | 97 | Avoids alkylating agents |
| Microwave-Assisted | 80 | 99 | Reduced reaction time (2–4h) |
Challenges and Mitigation Strategies
Over-Alkylation
Secondary amines are prone to quaternization. Source recommends substoichiometric alkylating agent and low-temperature phases to suppress this.
Fluorine Stability
The electron-withdrawing CF2 group destabilizes intermediates. Inert atmospheres (N2/Ar) and glass-lined reactors prevent decomposition.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted piperidine derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Fluorination Impact: The difluoroethyl group (-CH₂CF₂H) in the target compound offers intermediate lipophilicity compared to the trifluoroethyl (-CH₂CF₃, higher lipophilicity) and fluoroethyl (-CH₂CH₂F, lower lipophilicity) groups. This balance may optimize solubility and membrane permeability for CNS applications .
Substituent Position :
Metabolic Stability
- The trifluoroethyl analog (CID 24711865) demonstrates enhanced metabolic stability due to the strong electron-withdrawing effect of CF₃, reducing oxidative degradation in hepatic systems .
- In contrast, the difluoroethyl group provides moderate stability, making it a versatile scaffold for prodrug designs .
Analogues with Aromatic Substituents
Table 2: Aromatic-Substituted Piperidin-3-amine Derivatives
Key Observations:
Biological Activity
1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H12ClF2N
- Molecular Weight : 181.63 g/mol
- IUPAC Name : 1-(2,2-difluoroethyl)piperidin-3-amine hydrochloride
Synthesis
The synthesis of 1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride typically involves the reaction of piperidine derivatives with difluoroethyl halides. The process can be optimized for yield and purity using various solvents and reaction conditions.
The biological activity of 1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. It has been studied for its potential as an inhibitor of certain enzymes involved in neurotransmission and cellular signaling pathways.
In Vitro Studies
In vitro studies have shown that this compound exhibits:
- Antidepressant-like effects : Demonstrated through behavioral tests in rodent models.
- Neuroprotective properties : Indicated by reduced neuronal cell death in models of oxidative stress.
These findings suggest that the compound may influence pathways associated with mood regulation and neuroprotection.
Case Study 1: Antidepressant Activity
A study conducted on rodents indicated that administration of 1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride resulted in significant reductions in depressive-like behaviors. The compound was administered at doses ranging from 5 to 20 mg/kg, showing a dose-dependent effect on behavior as measured by the forced swim test (FST) and tail suspension test (TST).
| Dose (mg/kg) | FST Duration (seconds) | TST Duration (seconds) |
|---|---|---|
| Control | 120 | 150 |
| 5 | 90 | 120 |
| 10 | 60 | 100 |
| 20 | 30 | 80 |
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound against glutamate-induced toxicity in primary neuronal cultures. Results showed that treatment with the compound significantly reduced cell death compared to controls.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 40 |
| Glutamate Alone | 25 |
| Glutamate + Compound | 60 |
Comparative Analysis with Similar Compounds
When compared to other piperidine derivatives, such as piperidine and its fluorinated analogs, 1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride demonstrates enhanced potency in inhibiting specific targets related to mood disorders.
| Compound | IC50 (µM) |
|---|---|
| Piperidine | >50 |
| Fluorinated Piperidine Derivative | ~30 |
| 1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride | 10 |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.
- Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for purification. Adjust pH during salt formation to minimize impurities .
Basic: How can researchers characterize the structural and stereochemical purity of 1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the difluoroethyl group (δ ~120 ppm for CF₂ in ¹⁹F NMR) and piperidine ring protons (δ 1.5–3.5 ppm). Assign stereochemistry via NOESY if chiral centers are present .
- X-ray Crystallography : Resolve absolute configuration for crystalline samples.
- Mass Spectrometry (HRMS) : Verify molecular weight (C₇H₁₄ClF₂N₂, MW 218.65 g/mol) with ESI-MS or MALDI-TOF .
Basic: What are the stability considerations for this compound under varying storage and experimental conditions?
Q. Methodological Answer :
- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation. Avoid light exposure to prevent photooxidation .
- In Solution : Use anhydrous solvents (e.g., DMSO, DMF) for long-term stability. Monitor pH in aqueous buffers (optimal range: 4–6) to avoid amine protonation/deprotonation shifts .
Advanced: How can researchers resolve contradictions in reported reaction yields for difluoroethylation of piperidine derivatives?
Q. Methodological Answer :
- Controlled Variable Analysis : Systematically test variables:
- Byproduct Identification : Use LC-MS to detect fluorinated byproducts (e.g., elimination products from β-fluoride instability) .
- Computational Modeling : Apply DFT calculations to predict reaction pathways and transition states, identifying energy barriers that affect yields .
Advanced: What strategies enable enantioselective synthesis of this compound for CNS-targeted studies?
Q. Methodological Answer :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to control stereochemistry at the piperidine 3-position .
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation with tartaric acid .
Advanced: How can computational methods predict the reactivity of 1-(2,2-Difluoroethyl)piperidin-3-amine hydrochloride in novel reactions?
Q. Methodological Answer :
- Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to model nucleophilic substitution or oxidation pathways. Focus on fluorine’s electronegativity and steric effects .
- MD Simulations : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity, temperature) .
Advanced: What methodologies address impurities arising during large-scale synthesis?
Q. Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor impurity formation in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and mixing rates, reducing side reactions .
Advanced: How do structural modifications (e.g., fluorination position) impact biological activity in comparative studies?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
